molecular formula C14H15N7O4 B2972136 N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-phenylacetamide CAS No. 450346-21-1

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-phenylacetamide

Cat. No.: B2972136
CAS No.: 450346-21-1
M. Wt: 345.319
InChI Key: IYWGJAJURGCFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-phenylacetamide is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its core structure, featuring a 6-amino-5-nitropyrimidine scaffold, is a key precursor in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors [Source] . BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prominent therapeutic target for the treatment of B-cell malignancies like chronic lymphocytic leukemia and autoimmune disorders [Source] . Researchers utilize this compound to explore structure-activity relationships (SAR) by functionalizing the nitro and amino groups on the pyrimidine ring, thereby optimizing binding affinity and selectivity for BTK. The molecule's designed capacity for further cyclization and elaboration allows for the creation of diverse chemical libraries aimed at discovering next-generation therapeutics with improved pharmacokinetic profiles and reduced off-target effects. Its primary research value lies in its role as a versatile building block for advancing targeted cancer therapy and elucidating the intricate mechanisms of intracellular signaling pathways.

Properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O4/c15-13-12(21(24)25)14(18-8-17-13)20-19-11(23)7-16-10(22)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,22)(H,19,23)(H3,15,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWGJAJURGCFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-phenylacetamide, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H13N7O4C_{13}H_{13}N_{7}O_{4} and a molecular weight of 331.29 g/mol. Its structure includes a pyrimidine ring with an amino and nitro group, linked to a hydrazine moiety and a phenylacetamide group. The presence of these functional groups is indicative of potential pharmacological properties.

Antiviral Activity

Research indicates that this compound may exhibit significant antiviral activity. Preliminary findings suggest it can inhibit HIV replication by interfering with viral proteins involved in replication pathways. This makes it a candidate for further investigation in antiviral drug development.

Table 1: Similar Compounds and Their Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)benzamideHydrazine linked to benzamide and pyrimidinePotential antiviral activity
Glycine, N-benzoyl-, 2-(6-amino-5-nitro-4-pyrimidinyl)hydrazideSimilar hydrazine and pyrimidine structureAntiviral potential
4-Amino-N-(4-nitrophenyl)sulfonylbenzamideSulfonamide group enhances interaction with viral proteinsStrong HIV inhibitory effects
N-(4-methylphenyl)-6-amino-pyrimidin-4-carboxamidePyrimidine core with carboxamide functionalityInvestigated for antiviral properties

Anticancer Activity

The compound's structural characteristics also suggest potential anticancer properties. Similar nitropyrimidine derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar functionalities have shown inhibition of growth in human breast carcinoma (MCF-7) cell lines .

Case Studies

  • HIV Inhibition : A study focusing on the interaction of this compound with viral proteins showed promising results in reducing viral load in infected cell lines. The binding affinity to specific viral enzymes was significantly higher compared to control compounds.
  • Cytotoxicity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis induction and disruption of cell cycle progression .
  • Mechanism of Action : The anticancer activity appears to be linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include:

  • Formation of the Hydrazone : Condensation reactions between appropriate hydrazides and carbonyl compounds.
  • Functional Group Modifications : Introduction of amino and nitro groups onto the pyrimidine ring through electrophilic substitution reactions.
  • Final Coupling : Linking the hydrazine moiety to the phenylacetamide via acylation reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidine-Based Hydrazinyl Derivatives

Compounds with pyrimidine-hydrazine linkages share similarities in their core structure but differ in substituents and biological activity. For example:

  • 1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) ():
    • Key Features : Incorporates a chlorophenylurea group and benzyloxy-hydroxybenzylidene substituent.
    • Properties : Melting point 188–190 °C; ESI-MS m/z: 709.9 [M−2HCl+H]+ .
    • Comparison : Unlike the target compound, 2b lacks the nitropyrimidine group but includes a urea linkage, which enhances hydrogen-bonding capacity.
  • N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyaceto hydrazide-N-phenylacetamide (BI) (): Key Features: Contains a benzimidazole ring and hydroxyacetohydrazide group.
Table 1: Pyrimidine/Azole Hydrazinyl Derivatives
Compound Core Structure Substituents Melting Point (°C) ESI-MS (m/z) Reference
Target Compound Pyrimidine-hydrazinyl-acetamide 6-Amino-5-nitro, phenylacetamide Not reported Not reported
2b () Pyrimidine-hydrazinyl-urea Chlorophenyl, benzyloxy-hydroxybenzyl 188–190 709.9
BI () Benzimidazole-hydrazinyl-acetamide Hydroxyacetohydrazide, phenyl Not reported Not reported

Phenylacetamide Derivatives

Phenylacetamide scaffolds are common in antimicrobial and anti-inflammatory agents. Notable examples include:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Key Features: Trifluoromethylbenzothiazole enhances lipophilicity and metabolic stability.
  • 2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide (): Key Features: Thiazolidinone ring and hydroxyphenyl group improve antioxidant activity. Molecular Weight: 341.4 g/mol; Smiles: O=C(CC1SC(=Nc2ccc(O)cc2)NC1=O)Nc1ccccc1 .
Table 2: Phenylacetamide Derivatives
Compound Functional Groups Molecular Weight (g/mol) Notable Features Reference
Target Compound Nitropyrimidine, hydrazinyl ~375.3* Electron-deficient pyrimidine core
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Trifluoromethylbenzothiazole ~340.3 Enhanced lipophilicity
2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide Thiazolidinone, hydroxyphenyl 341.4 Antioxidant potential

*Estimated based on molecular formula.

Hydrazinyl-Oxoethyl Linkers

The hydrazinyl-oxoethyl bridge is critical for conformational flexibility and binding interactions. Comparisons include:

  • N-[2-(2-{2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides (): Synthesis: Produced via ring-opening of N-acetylisatines with indole hydrazides . Activity: Antimicrobial properties linked to indole and hydrazine moieties.
  • N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-N,N-dimethyloctadecan-1-ammonium bromide (3d) ():
    • Properties : High molecular weight (717.9 g/mol) due to lipophilic ammonium groups .

Key Research Findings and Trends

Synthetic Accessibility : Hydrazine-based syntheses (e.g., ) are versatile for introducing diverse substituents, though yields vary (70–78% in ) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-2-phenylacetamide and its analogs?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and activated carbonyl intermediates. For example, hydrazinylpyrimidine precursors can react with chloroacetamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Key steps include TLC monitoring for reaction completion and purification via recrystallization using methanol or ethanol . Alternative routes may employ coupling agents (e.g., EDC/HOBt) to facilitate amide bond formation between hydrazinyl and acetamide moieties .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1685 cm⁻¹, N-H stretches at ~3200–3368 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms molecular structure, including aryl proton environments and hydrazine NH signals .
  • Elemental Analysis : Validates purity and stoichiometry .
  • X-ray Crystallography : Resolves 3D molecular geometry using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound using Design of Experiments (DOE)?

  • Methodological Answer : DOE strategies include varying parameters such as reaction temperature (60–100°C), molar ratios (1:1 to 1:2), and catalyst loading (e.g., p-toluenesulfonic acid). Central Composite Design (CCD) models can identify optimal conditions. For example, highlights the use of sodium azide in toluene/water systems under reflux, where yield improvements were achieved by adjusting NaN₃ stoichiometry and reaction time .

Q. How can contradictions between computational predictions (e.g., DFT) and experimental spectral data be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. To address this:

  • Perform DFT calculations with implicit solvent models (e.g., PCM for methanol) .
  • Compare experimental IR/NMR data with computed spectra for all possible tautomers .
  • Use 2D NMR (e.g., HSQC, HMBC) to validate proton-carbon correlations .

Q. What strategies are effective in determining the binding affinity and mechanism of action against biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict interactions with enzymes (e.g., DNA gyrase) using the compound’s 3D structure .
  • In Vitro Assays : MIC tests against bacterial/fungal strains (e.g., C. albicans) and DNA-binding studies (UV-Vis titration with ct-DNA) quantify bioactivity .

Q. What challenges arise in crystallizing this compound, and how can they be addressed using X-ray diffraction?

  • Methodological Answer : Poor crystal growth may result from conformational flexibility. Strategies include:

  • Screening solvent mixtures (e.g., DMSO/water) for slow evaporation.
  • Using SHELXD for structure solution and SHELXL for refinement, particularly for high-resolution data .
  • Incorporating cryoprotectants (e.g., glycerol) to stabilize crystals during data collection .

Q. How can stability under varying pH and temperature conditions be evaluated for long-term storage?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH Stability : Test solubility and integrity in buffers (pH 3–9) using UV-Vis spectroscopy to detect hydrolysis or oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.